molecular formula C12H14OS B13653718 2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one CAS No. 84613-02-5

2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13653718
CAS No.: 84613-02-5
M. Wt: 206.31 g/mol
InChI Key: AZUWSZNBGQQINR-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C12H14OS It is characterized by a cyclopentanone ring substituted with a 4-methylphenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-methylthiophenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Cyclopentanol derivatives

    Substitution: Various substituted cyclopentanone derivatives

Scientific Research Applications

2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The cyclopentanone ring can also participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)sulfinyl]cyclopentan-1-one
  • 2-[(4-Methylphenyl)sulfonyl]cyclopentan-1-one
  • 2-[(4-Methylphenyl)thio]cyclopentan-1-one

Uniqueness

2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfinyl and sulfonyl analogs. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

84613-02-5

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C12H14OS/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h5-8,12H,2-4H2,1H3

InChI Key

AZUWSZNBGQQINR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2CCCC2=O

Origin of Product

United States

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